molecular formula C₁₂H₁₄O₄ B1144732 Benzyl 2-hydroxy-2-methylacetoacetate CAS No. 442159-35-5

Benzyl 2-hydroxy-2-methylacetoacetate

Cat. No. B1144732
M. Wt: 222.24
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-hydroxy-2-methylacetoacetate, also known as benzyl acetoacetate, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a colorless liquid that is soluble in most organic solvents and has a pleasant odor. Benzyl acetoacetate is commonly used as a starting material for the synthesis of a variety of organic compounds.

Scientific Research Applications

Benzyl acetoacetate has been widely used in scientific research as a starting material for the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and fragrances. It is also used as a reagent in organic synthesis reactions, such as the synthesis of pyrazoles and pyridines. Additionally, Benzyl 2-hydroxy-2-methylacetoacetate acetoacetate is used in the preparation of chiral ligands for asymmetric synthesis reactions.

Mechanism Of Action

The mechanism of action of Benzyl 2-hydroxy-2-methylacetoacetate acetoacetate is not well understood. However, it is believed that this compound acts as a nucleophile in organic synthesis reactions, reacting with electrophiles to form new organic compounds. Benzyl acetoacetate may also act as a chiral auxiliary in asymmetric synthesis reactions, facilitating the formation of chiral products.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of Benzyl 2-hydroxy-2-methylacetoacetate acetoacetate. However, studies have shown that this compound may have antioxidant properties and may be useful in the treatment of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One advantage of using Benzyl 2-hydroxy-2-methylacetoacetate acetoacetate in lab experiments is its versatility as a starting material for the synthesis of a variety of organic compounds. Additionally, this compound is readily available and relatively inexpensive. However, one limitation of using Benzyl 2-hydroxy-2-methylacetoacetate acetoacetate is its low solubility in water, which may make it difficult to use in aqueous reactions.

Future Directions

There are several future directions for research on Benzyl 2-hydroxy-2-methylacetoacetate acetoacetate. One area of interest is the development of new synthetic methods for the preparation of this compound and its derivatives. Additionally, research could focus on the potential antioxidant and therapeutic properties of Benzyl 2-hydroxy-2-methylacetoacetate acetoacetate and its derivatives. Finally, there is a need for further studies on the mechanism of action of Benzyl 2-hydroxy-2-methylacetoacetate acetoacetate in organic synthesis reactions and its potential use as a chiral auxiliary.

Synthesis Methods

Benzyl acetoacetate can be synthesized through a variety of methods, including the Claisen condensation reaction between Benzyl 2-hydroxy-2-methylacetoacetate alcohol and ethyl acetoacetate, the aldol condensation reaction between benzaldehyde and ethyl acetoacetate, and the Michael addition reaction between Benzyl 2-hydroxy-2-methylacetoacetateamine and ethyl acetoacetate. Among these methods, the Claisen condensation reaction is the most commonly used method for the synthesis of Benzyl 2-hydroxy-2-methylacetoacetate acetoacetate.

properties

IUPAC Name

benzyl 2-hydroxy-2-methyl-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-9(13)12(2,15)11(14)16-8-10-6-4-3-5-7-10/h3-7,15H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXHEAIAURXUEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C)(C(=O)OCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-Hydroxy-2-methyl-3-oxobutanoic Acid Phenylmethyl Ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.